molecular formula C16H16Cl2N6 B6953941 N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6953941
M. Wt: 363.2 g/mol
InChI Key: NADBNGVJGLDEGK-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N6/c1-23-16-12(7-21-23)15(19-9-20-16)22-11-4-5-24(8-11)14-3-2-10(17)6-13(14)18/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADBNGVJGLDEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolopyrimidine core via cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives and pyrrolidine-containing molecules. Examples are:

Uniqueness

What sets N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine apart is its specific combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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